molecular formula C10H8BrNO3 B7471601 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

货号 B7471601
分子量: 270.08 g/mol
InChI 键: UGVDKNIPPOALKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, also known as BRD0705, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of furan carboxamides and has shown promising results in preclinical studies.

科学研究应用

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the growth of cancer cells and reduce inflammation by targeting specific enzymes and signaling pathways. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has shown promising results in animal models of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

作用机制

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide exerts its pharmacological effects by inhibiting specific enzymes and signaling pathways that are involved in disease progression. For example, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a crucial role in cancer progression. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor signaling and is involved in the pathogenesis of autoimmune disorders.
Biochemical and Physiological Effects:
5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the disease context. In cancer cells, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to induce cell death and inhibit cell proliferation by regulating gene expression and disrupting signaling pathways. In animal models of inflammation and autoimmune disorders, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been shown to reduce inflammation and improve disease symptoms by inhibiting specific enzymes and signaling pathways.

实验室实验的优点和局限性

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its well-defined mechanism of action. Additionally, 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide has been extensively studied in preclinical models, which allows for the development of more targeted and effective therapies. However, there are also limitations to using 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

未来方向

There are several future directions for research on 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide, including its potential use in combination therapies for cancer and autoimmune disorders. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide in humans, as well as its potential side effects and drug interactions. Finally, the development of more potent and selective inhibitors of specific enzymes and signaling pathways may lead to the development of more targeted and effective therapies for a range of diseases.

合成方法

The synthesis of 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide involves a multistep process that starts with the reaction of furan-2-carbaldehyde and furan-3-carboxylic acid in the presence of a catalyst. The resulting product is then treated with bromine to obtain 5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide. The purity and yield of the final product can be improved by recrystallization and chromatography techniques.

属性

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-9-4-7(6-15-9)10(13)12-5-8-2-1-3-14-8/h1-4,6H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVDKNIPPOALKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=COC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(furan-2-ylmethyl)furan-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。